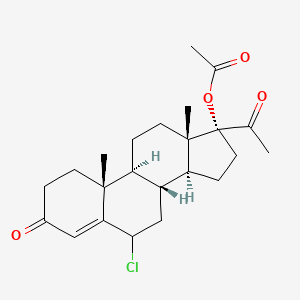

6-Chloro-17-acetoxyprogesterone

Description

Historical Context of Synthetic Progestogen Discovery and Development in Research

The journey into synthetic progestogens began with the isolation and characterization of the natural hormone progesterone (B1679170) in the early 1930s. nih.gov Scientists quickly recognized its crucial role in the menstrual cycle and pregnancy. pbs.org However, the therapeutic use of natural progesterone was hampered by its poor oral bioavailability and the high cost and difficulty of extracting it from animal sources. pbs.org This created a strong impetus for the chemical synthesis of more potent and orally active progesterone-like compounds, known as progestins.

A significant breakthrough came in the 1940s when Russell Marker discovered a method to synthesize progesterone in large quantities from diosgenin, a steroid found in Mexican yams. asu.edu This development established a foundation for large-scale steroid hormone production. asu.edu The 1950s marked a "golden age" of synthetic progestin development. In 1951, Carl Djerassi at Syntex synthesized norethindrone, and in 1953, Frank Colton at G.D. Searle developed norethynodrel. asu.edu These two compounds were potent, orally active progestins that became the cornerstone of the first oral contraceptives, revolutionizing reproductive health. asu.edu The primary research focus during this era was the synthesis of novel steroids, which were then provided to researchers to discover their potential applications. asu.edu This period of intense chemical exploration led to the creation of a wide array of synthetic progestogens, each with unique structural modifications designed to alter potency, pharmacokinetics, and specificity.

Classification of 6-Chloro-17-acetoxyprogesterone within Pregnane (B1235032) Derivatives

This compound is a synthetic steroid that belongs to the pregnane class. The pregnane skeleton is a C21 steroid framework, characteristic of progesterone and its derivatives.

Specifically, it is classified as a derivative of 17α-hydroxyprogesterone, a natural intermediate in the synthesis of steroid hormones. nih.govwikipedia.org The addition of an acetate (B1210297) group at the C17α position and a chlorine atom at the C6 position of the progesterone backbone results in this compound. This places it in the category of halogenated progestins. These structural modifications are intended to enhance progestational activity and influence the compound's metabolic stability and receptor binding profile compared to the parent hormone.

Interactive Data Table: Classification and Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | [(6R,8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate clearsynth.com |

| Molecular Formula | C₂₃H₃₁ClO₄ scbt.com |

| Molecular Weight | 406.94 g/mol scbt.com |

| Parent Compound | 17α-hydroxyprogesterone wikipedia.org |

| Steroid Class | Pregnane wikipedia.org |

| Functional Groups | C6-Chloro, C17-Acetoxy |

Significance of this compound in Steroid Research

The primary significance of this compound in modern steroid research is not as a therapeutic agent but as a reference standard and research chemical. It is often identified as a known impurity in the synthesis of other commercially important progestins, such as chlormadinone (B195047) acetate. chemicalbook.com As such, its availability in a pure form is crucial for the development and validation of analytical methods used in the quality control of pharmaceutical products. clearsynth.com

Historically, this compound and its close analogues were subjects of investigation for their biological activities. For instance, early research explored the effects of related compounds on reproductive processes. Studies in the 1960s investigated the potential of "6-chloro-delta-6-17-acetoxyprogesterone" (a closely related dehydrogenated form known as chlormadinone acetate) as an inhibitor of spermatogenesis and ovulation. nih.govnih.gov This line of research was fundamental to understanding the structure-activity relationships of synthetic progestins and their potential applications in contraception for both sexes.

Overview of Key Academic Research Areas

Academic research involving this compound and its isomers is concentrated in a few specialized areas:

Pharmaceutical Analysis and Quality Control: The most prominent use of this compound is as a certified reference material for the identification and quantification of impurities in bulk drug manufacturing of other progestins, ensuring the purity and safety of the final pharmaceutical products. clearsynth.comchemicalbook.com

Reproductive Endocrinology: Research from the mid-20th century utilized this compound and its close relatives to study the mechanisms of steroid hormones in regulating reproductive functions. A 1964 study specifically investigated the role of "6-chloro-delta-6-17-acetoxyprogesterone" as an inhibitor of spermatogenesis in rabbits, contributing to the body of knowledge on male fertility control. nih.gov

Contraceptive Development Research: Studies on the site of action of related compounds like chlormadinone acetate in blocking ovulation in animal models helped to elucidate the neuroendocrine pathways through which synthetic progestins exert their contraceptive effects. nih.gov This research indicated that the blocking action occurred at a site within the central nervous system, above the median eminence of the hypothalamus. nih.gov

Steroid Chemistry and Synthesis: The synthesis of this compound and its isomers serves as a model for developing and refining methods for the selective halogenation and modification of the steroid nucleus, a key area of interest in medicinal chemistry.

Structure

3D Structure

Propriétés

Numéro CAS |

33125-90-5 |

|---|---|

Formule moléculaire |

C23H31ClO4 |

Poids moléculaire |

406.9 g/mol |

Nom IUPAC |

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |

InChI |

InChI=1S/C23H31ClO4/c1-13(25)23(28-14(2)26)10-7-18-16-12-20(24)19-11-15(27)5-8-21(19,3)17(16)6-9-22(18,23)4/h11,16-18,20H,5-10,12H2,1-4H3/t16-,17+,18+,20?,21-,22+,23+/m1/s1 |

Clé InChI |

DCVGANSDLNPXGO-AJHUYUOWSA-N |

SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

SMILES isomérique |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(C4=CC(=O)CC[C@]34C)Cl)C)OC(=O)C |

SMILES canonique |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)Cl)C)OC(=O)C |

Autres numéros CAS |

33125-90-5 |

Pictogrammes |

Health Hazard; Environmental Hazard |

Synonymes |

6-chloro-17-acetoxyprogesterone hydromadinone acetate hydromadinone acetate, (6alpha)-isomer hydromadinone acetate, (6beta)-isome |

Origine du produit |

United States |

Chemical Synthesis and Derivatization Research

Established Synthetic Pathways to 6-Chloro-17-acetoxyprogesterone

The synthesis of this compound has been documented through several established routes, often starting from readily available steroid precursors. These pathways typically involve a series of chemical transformations to introduce the chloro substituent at the C-6 position and the acetoxy group at the C-17 position of the progesterone (B1679170) framework.

A key precursor in the synthesis of this compound is 17α-hydroxyprogesterone acetate (B1210297), also known as 17α-acetoxyprogesterone. wikipedia.orgnih.gov This compound serves as a fundamental building block, providing the necessary steroid skeleton and the 17α-acetoxy group. The synthesis of 17α-acetoxyprogesterone itself can be achieved from raw materials like androstenedione (B190577) through a multi-step process involving the introduction of a 17-hydroxy-17-cyano group, followed by protection, methylation, and hydrolysis steps. google.com Another significant precursor is 6-dehydro-17α-acetoxyprogesterone. chemicalbook.com

The synthesis of chlormadinone (B195047) acetate from 17α-hydroxyprogesterone-4-¹⁴C has been described, involving a dehydrogenation step to form the corresponding 4,6-diene, which is then converted to the 6-chloro-4,6-diene via a 6α,7α-epoxy intermediate. rti.org Subsequent acetylation yields the final product. rti.org

Various reaction conditions and methodologies have been explored to optimize the synthesis of this compound. One established method involves the reaction of 6-dehydro-17α-acetoxyprogesterone with N-chlorosuccinimide in a mixture of dioxane and water, in the presence of perchloric acid. chemicalbook.com The reaction is typically carried out at ambient temperature. chemicalbook.com

Another synthetic approach involves treating 1,2α-methylene-6,7α-oxido-Δ⁴-pregnen-17α-ol-3,20-dione-17-acetate with hydrochloric acid gas in glacial acetic acid. google.com The resulting intermediate is then treated with a base, such as collidine, to yield the desired product. google.com

A different method describes the use of glacial acetic acid, acetic anhydride, and p-toluenesulfonic acid to convert a chlorinated precursor into chlormadinone acetate at a temperature of 40-45°C. chemicalbook.com This process reports a high yield of 97.8% after recrystallization. chemicalbook.com

| Precursor | Reagents | Solvent | Temperature | Yield |

| 6-dehydro-17α-acetoxyprogesterone | N-chlorosuccinimide, perchloric acid | Dioxane, Water | Ambient | Not specified |

| 1,2α-methylene-6,7α-oxido-Δ⁴-pregnen-17α-ol-3,20-dione-17-acetate | Hydrochloric acid gas, collidine | Glacial acetic acid, Ether | Room temperature, then boiling | Not specified |

| Chlorinated precursor | Acetic anhydride, p-toluenesulfonic acid | Glacial acetic acid | 40-45°C | 97.8% |

| 17α-hydroxyprogesterone-4-¹⁴C | Not specified | Not specified | Not specified | 13% overall |

Novel Synthetic Methodologies and Improvements

Research has also focused on developing novel and more efficient synthetic methods. These efforts aim to improve yields, reduce the number of steps, and utilize more environmentally friendly reagents. For instance, improved synthetic methods for related compounds have been developed that are faster and more cost-effective than conventional multi-step syntheses. google.com

Strategies for Stereoselective Synthesis

The stereochemistry of the steroid nucleus is crucial for its biological activity. Therefore, the development of stereoselective synthetic methods is of significant interest. Research in this area has explored various strategies to control the stereochemistry at different chiral centers of the steroid, including the use of chiral catalysts and auxiliaries to achieve high diastereoselectivity in the synthesis of complex heterocyclic structures. rsc.orgrsc.org While specific details on the stereoselective synthesis of this compound are not extensively detailed in the provided results, the general principles of stereoselective synthesis in steroid chemistry are well-established.

Derivatization Studies and Analog Synthesis

To explore the structure-activity relationships and potentially discover compounds with improved properties, derivatization studies of this compound have been undertaken. These studies typically involve modifications at various positions of the steroid nucleus.

The C-6 and C-17 positions have been key sites for modification. A study described the synthesis of 25 different 17α-acetoxyprogesterone derivatives with various substituents at the C-6 position, including hydroxy, methoxy, acetoxy, and chloro groups. nih.gov The introduction of a bromine atom at the C-6 position has also been explored, leading to the synthesis of 6-bromo-delta-6-chloro-acetoxyprogesterone. o2hdiscovery.co

Modifications at the C-17 position often involve changing the ester group. While this compound features an acetate ester, other esters, such as the caproate ester in hydroxyprogesterone (B1663944) caproate, have been synthesized for related progestins. wikipedia.org The nature of this ester group can significantly influence the compound's pharmacokinetic properties.

Introduction of Additional Substituents

Research into the chemical modification of this compound has explored the introduction of various substituents to alter its biological activity profile. These modifications primarily target the steroid's core structure, leading to a range of analogues with unique properties.

A key area of investigation has been the introduction of different functional groups at the 6-position of 17α-acetoxyprogesterone. Early research described the synthesis of a series of derivatives where substituents such as hydroxy, methoxy, and acetoxy groups were incorporated at this position. Additionally, a 6-chloro-6-dehydro derivative, which introduces a double bond between carbons 6 and 7, was synthesized. nih.gov

Further structural modifications have included the addition of a methylene (B1212753) group at the 1α,2α-positions of a 6-chloro-17α-hydroxyprogesterone ester. The synthesis of these compounds involves a multi-step process. For instance, the creation of 6-chloro-1,2α-methylene-Δ⁶-17α-hydroxyprogesterone esters begins with the epoxidation of a 1,2α-methylene-Δ⁴,⁶-pregnadiene-17α-ol-3,20-dione ester. The resulting 6,7α-epoxide is then treated with hydrochloric acid in glacial acetic acid. This step leads to the formation of a 1α-chloromethyl-6-chloro-Δ⁴,⁶-pregnadien-17α-ol-3,20-dione-17-acetate intermediate. The final step involves a dehydrohalogenation reaction, typically carried out by heating with an organic base like collidine, to yield the desired 1,2α-methylene derivative. google.com

The introduction of a halogen atom at other positions has also been a subject of study. For example, the synthesis of 17-acetoxy-6-chloro-21-fluoropregna-4,6-diene-3,20-dione, a highly active oral progestin, has been reported. nih.gov This compound introduces a fluorine atom at the C21 position, a modification known to influence the metabolic stability and biological activity of steroids.

The synthesis of chlormadinone-4-¹⁴C acetate, a radiolabeled version of a related compound, has also been detailed. This process starts with 17α-hydroxyprogesterone-4-¹⁴C, which is first dehydrogenated to create a 4,6-diene. This intermediate is then converted to the 6-chloro-4,6-diene via a 6α,7α-epoxy intermediate. The final step is the acetylation of the 17-hydroxyl group to yield the target compound. rti.org

Synthesis of Metabolically Resistant Analogues

One established strategy to enhance metabolic stability is the introduction of a fluorine atom. The synthesis of 6α-fluorinated corticosteroids, for example, demonstrates a method to stereoselectively introduce fluorine, which can significantly alter the compound's metabolic profile. google.com In the context of this compound derivatives, the synthesis of 17-acetoxy-6-chloro-21-fluoropregna-4,6-diene-3,20-dione exemplifies this approach. nih.gov The presence of the C21-fluoro group is anticipated to increase resistance to metabolic degradation.

Another approach to confer metabolic resistance is the introduction of an ethynyl (B1212043) group at the C17α position. Ethisterone (B1671409), an early synthetic progestin, is a classic example of this strategy. It was synthesized from testosterone (B1683101) through ethynylation at the C17α position. wikipedia.org A key feature of its metabolism is that it is not converted into pregnanediol, indicating that it resists the typical metabolic breakdown pathways of progesterone. wikipedia.org The synthesis of an ¹⁸F-labeled ethisterone derivative has been developed for use in positron emission tomography (PET) imaging, and this derivative has shown good stability in both saline and serum, further highlighting the robustness of the ethisterone scaffold. nih.gov

The introduction of a methylene group, as seen in the synthesis of 6-chloro-1,2α-methylene-Δ⁶-17α-hydroxyprogesterone esters, can also contribute to metabolic stability. google.com Such modifications can sterically hinder the approach of metabolizing enzymes, thereby slowing down the rate of inactivation.

The rationale behind these synthetic modifications is to create analogues that can better withstand metabolic processes, potentially leading to improved pharmacokinetic profiles. While the term "progestin resistance" can also refer to the reduced responsiveness of target tissues to progestins due to factors like receptor downregulation or altered signaling pathways, nih.govdovepress.comresearchgate.net the synthesis of metabolically resistant analogues addresses a different aspect of this challenge by ensuring that more of the active compound reaches its target for a longer duration.

Molecular and Cellular Mechanisms of Action Research

Progestational Activity at the Molecular Level

The progestational effects of 6-Chloro-17-acetoxyprogesterone are initiated by its interaction with intracellular progesterone (B1679170) receptors, which are members of the steroid hormone receptor superfamily of ligand-activated transcription factors. The binding of this synthetic ligand to the receptor triggers a cascade of molecular events that ultimately alters the expression of specific target genes.

Interaction with Progesterone Receptors (PR-A and PR-B)

The primary targets of this compound are the two main isoforms of the progesterone receptor, PR-A and PR-B. These isoforms are transcribed from the same gene but differ in their N-terminal sequence, leading to distinct transcriptional activities. The interaction of this compound with these receptors is the initial and critical step in its mechanism of action. evitachem.com

Receptor Binding Affinity and Selectivity

While specific quantitative data on the binding affinity of this compound for PR-A and PR-B are not extensively detailed in publicly available research, its classification as a potent progestin implies a high affinity for these receptors. The general mechanism of action for this compound involves its binding to progesterone receptors in target tissues. evitachem.com This binding is a key determinant of its biological activity. The selectivity of this compound for progesterone receptors over other steroid hormone receptors, such as glucocorticoid or androgen receptors, is a crucial aspect of its pharmacological profile, though specific comparative binding studies are not readily found in the literature.

Conformational Changes Induced by Ligand Binding

Upon binding of this compound to the ligand-binding domain (LBD) of the progesterone receptor, a significant conformational change is induced. This alteration is a hallmark of steroid receptor activation. The ligand fits into a hydrophobic pocket within the LBD, causing a repositioning of key structural elements, most notably the C-terminal helix 12 (H12). This repositioning creates a stable surface that is recognized by coactivator proteins, which are essential for the subsequent steps in transcriptional activation.

Dimerization and Nuclear Translocation of Receptor Complexes

In its unbound state, the progesterone receptor resides in the cytoplasm as part of a large multiprotein complex that includes heat shock proteins (HSPs). The binding of this compound induces the dissociation of these HSPs. This unmasking of the receptor allows for its dimerization, a process where two ligand-bound receptor molecules associate with each other. This newly formed dimer then translocates from the cytoplasm into the nucleus, where it can interact with the cellular DNA.

Modulation of Progestogen-Responsive Elements (PREs)

Once inside the nucleus, the this compound-receptor complex binds to specific DNA sequences known as progestogen-responsive elements (PREs). These PREs are located in the promoter or enhancer regions of target genes. The binding of the receptor dimer to these elements is a critical step in the modulation of gene expression. The specific sequence of the PRE can influence the affinity of the receptor binding and the magnitude of the transcriptional response.

Regulation of Target Gene Expression

Transcriptional Activation and Repression

The binding of a steroid ligand, such as this compound, to its cognate receptor induces a conformational change in the receptor protein. eur.nl This altered conformation allows the receptor-ligand complex to bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. eur.nl This interaction can either induce or repress the transcription of that gene. eur.nl

In the context of its antiandrogenic effects, this compound has been shown to significantly inhibit the transcriptional activity of the androgen receptor (AR). nih.gov In a study using a human androgen-dependent cell line, this compound at a concentration of 3 x 10⁻⁷ M produced a 40% inhibition of AR transcriptional activity. nih.gov This repressive action is a key component of its molecular mechanism. The process of transcriptional regulation is fundamentally determined by whether the receptor-ligand complex recruits coactivators, leading to gene activation, or corepressors, resulting in gene repression. scispace.com

Role of Coregulators in Transcriptional Modulation

The transcriptional activity of nuclear receptors like the androgen receptor is modulated by a suite of proteins known as coregulators. nih.gov Upon ligand binding, the receptor undergoes a conformational change that facilitates the recruitment of either coactivator or corepressor proteins. bioscientifica.com

Coactivators: These proteins enhance the transcriptional activity of the receptor. Agonist binding to a receptor typically facilitates the recruitment of coactivators, which may possess intrinsic histone acetylase activity. This enzymatic activity makes the chromatin structure more accessible to the basal transcription machinery, leading to gene activation. scispace.com Key coactivators associated with the androgen receptor include the p160 family (e.g., SRC-1, TIF2) and p300/CBP. bioscientifica.com

Corepressors: These proteins decrease or block the transcriptional activity of the receptor. Antagonists, on the other hand, are generally accepted to promote the recruitment of corepressors, which leads to transcriptional repression. scispace.com

The interaction between the androgen receptor and its coregulators is highly specific. Many coregulators contain an FxxLF-like motif that is important for binding to the AR. nih.gov The specific set of coregulators recruited by the this compound-receptor complex ultimately dictates the transcriptional outcome on a given gene.

Antiandrogenic Activity at the Molecular Level

This compound is a steroidal progestin that exhibits significant antiandrogenic properties. selleckchem.combohrium.comresearchgate.net This activity is exerted through multiple mechanisms at the molecular level, primarily involving direct interaction with the androgen receptor and inhibition of a key enzyme in androgen metabolism.

Interaction with Androgen Receptors (AR)

The primary mechanism of the antiandrogenic effect of this compound is its direct interaction with androgen receptors. researchgate.netbohrium.comresearchgate.net

Research has demonstrated that this compound acts as a competitive antagonist at the androgen receptor. nih.govnih.gov It directly competes with potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) for binding to the receptor's ligand-binding domain. eur.nlnih.gov In a whole-cell competitive binding assay using the synthetic androgen [3H] R1881, this compound was shown to effectively displace the androgen from the human androgen receptor. nih.gov Its binding affinity was found to be significant, with a reported inhibition constant (Ki) that underscores its potency as a competitive inhibitor. nih.gov

| Compound | Inhibition Constant (Ki) in Molar (M) |

|---|---|

| This compound (CMA) | 3.3 ± 1.5 x 10⁻⁸ |

| Cyproterone Acetate (B1210297) (CPA) | 7.2 ± 1.3 x 10⁻⁸ |

Beyond simply blocking the binding of androgens, this compound actively suppresses the function of the androgen receptor. nih.gov This suppression manifests in at least two ways:

Inhibition of Transcriptional Activity: By binding to the AR, this compound induces a receptor conformation that is unfavorable for the recruitment of coactivators, leading to a significant decrease in the transcription of androgen-dependent genes. nih.govscispace.com As noted previously, this results in a direct inhibition of AR-mediated transcriptional activity. nih.gov

Impaired Nuclear Translocation: Studies have also shown that this compound can slow the transport of the androgen receptor from the cytoplasm into the nucleus, where it must be located to exert its effects on gene transcription. nih.gov

Influence on Gonadotropin Secretion and Androgen Production in Preclinical Models

Research in preclinical models has established that chlormadinone (B195047) acetate (CMA) exerts significant influence over the hypothalamic-pituitary-gonadal axis, affecting both gonadotropin release and androgen dynamics.

Gonadotropin Secretion: CMA's primary contraceptive and hormonal effects are rooted in its potent anti-gonadotropic activity. nih.gov It suppresses the secretion of pituitary gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgnih.gov This suppression disrupts normal follicular development and inhibits ovulation. nih.govpatsnap.com

Studies in mated rabbits demonstrated that CMA blocks ovulation by acting on the central nervous system at a site above the median eminence, preventing the necessary surge in gonadotropin-releasing hormone. nih.gov Further preclinical research in castrated male rats provided more specific insights. Implantation of CMA into the median eminence-arcuate nucleus region of the hypothalamus resulted in a significant decrease in serum LH levels, though it did not produce a significant change in FSH levels. nih.gov This suggests a mild negative feedback effect that is more pronounced on LH secretion. nih.gov In studies involving women, administration of CMA led to the absence of the typical mid-cycle LH and FSH surge, although some atypical elevations in baseline LH were noted. karger.com

| Treatment Group | Measured Hormone | Effect Compared to Control | Significance (p-value) |

|---|---|---|---|

| CMA Implantation (Day 3) | Serum LH | 33% Decrease | p < 0.05 |

| CMA Implantation (Day 3) | Serum FSH | No Significant Change | - |

Androgen Production and Action: CMA possesses pronounced anti-androgenic properties that manifest through a dual mechanism. nih.govnih.gov Firstly, its anti-gonadotropic effect reduces the production of androgens by the ovaries and adrenal glands. nih.govnih.gov At sufficient dosages, this can lead to a strong decrease in circulating testosterone levels. wikipedia.org Secondly, CMA acts directly at the cellular level by competitively blocking androgen receptors, thereby inhibiting the effects of endogenous androgens like testosterone and dihydrotestosterone. nih.govnih.gov Some research also suggests that it can inhibit the activity of 5α-reductase, the enzyme that converts testosterone into the more potent dihydrotestosterone, particularly in the skin. nih.govnih.gov

Other Steroid Receptor Interactions

In vitro binding assays have confirmed that CMA exhibits a tangible affinity for the human glucocorticoid receptor. proquest.com While its affinity is lower than that of the potent glucocorticoid dexamethasone, it is still significant and results in a slight glucocorticoid effect in vivo. nih.govproquest.com The binding affinity of CMA for the GR is higher than its primary metabolites, 3α-hydroxy-CMA and 3β-hydroxy-CMA. proquest.com

| Compound | Progesterone Receptor (Ki, nM) | Androgen Receptor (Ki, nM) | Glucocorticoid Receptor (Ki, nM) |

|---|---|---|---|

| Chlormadinone Acetate (CMA) | 2.5 | 3.8 | 16 |

| 3α-Hydroxy-CMA | 13 | 83 | 69 |

| 3β-Hydroxy-CMA | 6.0 | 20 | 21 |

| Dexamethasone (Reference) | - | - | 1.2 |

In contrast to its effects on the glucocorticoid receptor, research indicates that chlormadinone acetate does not possess an anti-mineralocorticoid effect. nih.gov

Chlormadinone acetate exhibits anti-estrogenic effects. nih.govmedchemexpress.com This action is not believed to occur through direct binding to the estrogen receptor but rather as a consequence of its potent progestogenic activity. Progestogens can functionally oppose the effects of estrogens on target tissues, such as the endometrium, partly by down-regulating the expression of estrogen receptors. This functional opposition is a key aspect of steroid receptor cross-talk. nih.gov

Non-Genomic Actions and Rapid Signaling Pathways

While the genomic actions of steroid hormones, which involve the regulation of gene transcription, are well-documented, there is growing evidence for non-genomic actions that are initiated rapidly at the cell membrane. For many steroid hormones, these effects involve the activation of intracellular second messenger cascades and protein kinases. frontiersin.orgnih.gov

Specific research into the non-genomic signaling of chlormadinone acetate is limited. However, it is known that the classical progesterone receptor, to which CMA binds with high affinity, can mediate rapid signaling independent of its transcriptional activity by interacting with kinases such as c-Src. nih.gov Given that CMA is a potent progesterone receptor agonist, it is plausible that it could also initiate these non-genomic pathways, but further targeted research is required to confirm this mechanism.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Determinants for Biological Activity

The progestational activity of 6-Chloro-17-acetoxyprogesterone is not the result of a single molecular feature but rather the synergistic effect of several key structural components. The presence of a chlorine atom at the C-6 position, an acetoxy group at C-17, and the specific conformation of the steroid backbone are all critical determinants of its biological profile.

Importance of the C-6 Chlorine Atom

The introduction of a chlorine atom at the C-6 position of the progesterone (B1679170) backbone is a significant modification that profoundly impacts the molecule's activity. Halogenation at this position, as seen in the closely related compound chlormadinone (B195047) acetate (B1210297) (6-chloro-Δ6-dehydro-17α-acetoxyprogesterone), is a common strategy in steroid chemistry to enhance progestational potency. nih.govnih.gov The presence of the bulky and electronegative chlorine atom can influence the electronic distribution of the entire steroid nucleus. This alteration can lead to increased binding affinity for the progesterone receptor (PR). Furthermore, the C-6 chlorine atom can sterically hinder metabolic enzymes, slowing the breakdown of the compound in the body and thus prolonging its duration of action.

Comparative SAR with Related Progestogens and Steroids

Understanding the SAR of this compound is enhanced by comparing it with other progestogens. unicamp.brnih.gov The differences in their chemical structures lead to variations in their pharmacological properties. nih.govoup.com

Progesterone : The natural hormone, progesterone, serves as the foundational reference. It lacks the C-6 chlorine and C-17 acetoxy substitutions. While effective, it has poor oral bioavailability.

Hydroxyprogesterone (B1663944) Acetate (OHPA) : This compound has the C-17 acetoxy group but lacks the C-6 chlorine. The acetoxy group grants it oral activity, which progesterone lacks. wikipedia.org

Chlormadinone Acetate : This progestin is structurally very similar, featuring both the C-6 chlorine and the C-17 acetoxy group, but it also contains an additional double bond in the B-ring (at Δ6). nih.govnih.gov This unsaturation further modifies the conformation and electronic properties of the steroid, often leading to enhanced potency.

Medroxyprogesterone (B1676146) Acetate (MPA) : MPA has a methyl group at the C-6 position instead of a chlorine atom, in addition to the C-17 acetoxy group. This C-6 methyl group also enhances oral activity and metabolic stability, but the difference between a methyl group and a chlorine atom (in terms of size, electronics, and polarity) results in a distinct binding profile and biological effects. nih.gov

Table 1: Comparative Structural Features of Progestogens

| Compound | C-6 Substitution | C-17 Substitution | Key Structural Differences |

|---|---|---|---|

| This compound | Chlorine | Acetoxy | Halogenation at C-6 |

| Progesterone | Hydrogen | Acetyl | Parent compound, no C-6/C-17α substitutions |

| Chlormadinone Acetate | Chlorine | Acetoxy | Additional double bond at Δ6 |

| Medroxyprogesterone Acetate | Methyl | Acetoxy | Methylation at C-6 |

| Hydroxyprogesterone Acetate | Hydrogen | Acetoxy | Lacks C-6 substitution |

Computational Approaches in SAR and QSAR

Modern drug design heavily relies on computational methods to predict the biological activity of chemical compounds and to understand their SAR at a molecular level. nih.gov For steroids like this compound, QSAR studies build mathematical models that correlate variations in physicochemical properties with changes in biological activity. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) can be used to generate 3D maps that visualize the regions around the steroid where steric bulk or electrostatic charge would be favorable or unfavorable for activity. nih.govresearchgate.net These models are invaluable for predicting the potency of novel, unsynthesized steroid derivatives.

Molecular Docking and Dynamics Simulations

To gain a more detailed, atom-level understanding of how this compound interacts with its target, computational techniques like molecular docking and molecular dynamics (MD) simulations are employed. nih.gov

Molecular Docking : This method predicts the preferred orientation of this compound when it binds to the progesterone receptor. nih.gov A 3D model of the receptor's ligand-binding pocket is used as a target, and the steroid molecule is computationally "docked" into it. The process calculates a binding score, which estimates the binding affinity. This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, between the steroid and specific amino acid residues of the receptor. researchgate.net

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be run to observe the dynamic behavior of the steroid-receptor complex over time. ajchem-a.com These simulations model the movements and vibrations of every atom in the system, providing insights into the stability of the binding pose predicted by docking. By analyzing the trajectory of the simulation, researchers can confirm the persistence of key interactions and assess the conformational stability of the complex, further validating the proposed binding mode. nih.govajchem-a.com

These computational tools are essential for rationalizing the SAR data and guiding the design of new progestins with improved affinity and selectivity. researchgate.net

Quantum Chemical Descriptors and Their Correlation with Activity

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the correlation between the physicochemical properties of progestins and their biological activity. For a series of 17-α-acetoxyprogesterone derivatives, molecular descriptors derived from computational chemistry have been used to build models that predict their activity. These descriptors fall into several categories, including electronic, steric, and hydrophobic parameters.

A study on a series of 17-α-acetoxyprogesterones utilized molecular graphics-based descriptors from geometries optimized with Density Functional Theory (DFT) calculations. scielo.br The resulting models demonstrated a good correlation between the calculated descriptors and the observed biological activity, indicating that conformational, steric, and electronic effects of different substituents are well-described by these parameters. scielo.br

Key molecular descriptors often employed in such studies include:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as the distribution of charges and the energies of molecular orbitals (e.g., HOMO and LUMO). For instance, the presence of the electronegative chlorine atom at the C6 position in this compound significantly influences the electronic distribution of the steroid nucleus, which can impact receptor binding affinity.

Steric Descriptors: These describe the size and shape of the molecule. The introduction of a substituent at the C6 position, like the chloro group, can affect how the molecule fits into the binding pocket of its receptor.

Hydrophobic Descriptors: These relate to the lipophilicity of the molecule, which is crucial for its transport and interaction with the typically hydrophobic ligand-binding pockets of steroid receptors.

A QSAR study on 21 oral progestogens, including 19 derivatives of 17-α-acetoxyprogesterone, achieved a robust model with a high correlation coefficient (R²=0.811) using just four descriptors. scielo.br This underscores the power of quantum chemical descriptors in predicting the biological activity of these compounds. While specific quantum chemical descriptor values for this compound are not always publicly tabulated in isolation, their influence is captured in such QSAR models.

Table 1: Representative Molecular Descriptors and Their Influence on Progestational Activity

| Descriptor Type | Example Descriptor | Influence on Activity of this compound |

| Electronic | Partial Atomic Charges | The electronegative chlorine at C6 alters the charge distribution, potentially enhancing interactions with the receptor. |

| Steric | Molar Refractivity (MR) | The size of the chloro group at C6 can influence the fit within the receptor's binding pocket, impacting affinity. |

| Hydrophobic | LogP | The overall lipophilicity, affected by both the chloro and acetoxy groups, is critical for membrane passage and receptor binding. |

This table is illustrative and based on the principles of QSAR studies on progestins.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug discovery to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to interact with a specific biological target. For this compound, the target is primarily the progesterone receptor (PR).

A pharmacophore model for a progesterone receptor agonist like this compound would typically include:

Hydrogen Bond Acceptors: The oxygen atoms of the ketone groups at C3 and C20, as well as the ester oxygen of the 17-acetoxy group, are key hydrogen bond acceptors. These features are crucial for anchoring the ligand within the PR binding pocket through interactions with specific amino acid residues.

Hydrophobic Features: The steroid scaffold itself is largely hydrophobic and fits into a corresponding hydrophobic pocket within the receptor. The presence of the chloro group at C6 can further modulate these hydrophobic interactions.

A recent study on progesterone receptor inhibitors identified a pharmacophore model with seven features, including hydrogen bond acceptors, hydrophobic regions, and aromatic features. nih.gov Although this model was for inhibitors, the fundamental features of the progesterone receptor's ligand-binding domain are the same for agonists. The key difference lies in the conformational changes induced in the receptor upon binding, which determines whether the effect is agonistic or antagonistic.

The design of novel ligands based on the pharmacophore of this compound would involve modifying its structure to optimize these interactions. For example, replacing the chloro group with other substituents of varying size and electronegativity could lead to derivatives with altered binding affinities and activity profiles.

Predictive Models for Receptor Binding Affinity

Predictive models for receptor binding affinity are a cornerstone of modern drug design, allowing for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and testing. For this compound, these models aim to predict its binding affinity for the progesterone receptor.

3D-QSAR and Comparative Molecular Field Analysis (CoMFA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful for this purpose. google.comijpsonline.com CoMFA generates a 3D grid around an aligned set of molecules and calculates the steric and electrostatic fields at each grid point. google.comijpsonline.com These fields are then correlated with the biological activity (e.g., receptor binding affinity) using statistical methods like Partial Least Squares (PLS).

A CoMFA study on progesterone receptor ligands would reveal specific regions in space where bulky groups (steric favorability) or particular charge distributions (electrostatic favorability) enhance or diminish binding affinity. For this compound, such a model would likely highlight the importance of the steric bulk and electronegativity of the C6-chloro substituent and the hydrogen-bonding capacity of the C17-acetoxy group.

Predictive Model Validation

The predictive power of these models is assessed using various validation techniques. A common method is to use a test set of compounds that were not used in the model's creation and to see how well the model predicts their activity. A high correlation between the predicted and experimental activities indicates a robust and reliable model. For instance, a 3D-QSAR model for a series of 16α,17α-cycloalkanoprogesterone analogues achieved a high predictive power with a test set, demonstrating the utility of such models in accurately ranking the binding of compounds to the progesterone receptor. nih.gov

While a specific, publicly available predictive model solely for this compound is not detailed, the principles of 3D-QSAR and CoMFA are routinely applied to progestins and provide a reliable framework for understanding and predicting its receptor binding affinity.

Preclinical Pharmacological Research in Model Systems

In Vitro Studies on Cellular Models

Effects on Hormone-Sensitive Cell Lines (e.g., anti-proliferative effects)

Gene Expression Profiling in Response to 6-Chloro-17-acetoxyprogesterone

Detailed studies on the global gene expression changes induced by this compound in cancer cells are not extensively documented in publicly available research. While studies on other progestins, such as medroxyprogesterone (B1676146) acetate (B1210297), have shown significant alterations in the transcriptome of breast cancer cells, primarily mediated through the progesterone (B1679170) receptor, specific gene expression profiles for this compound remain to be elucidated. nih.gov Understanding these molecular fingerprints would be crucial in pinpointing the specific pathways modulated by this compound.

Cellular Differentiation and Apoptosis Studies in Culture

The direct effects of this compound on cellular differentiation and apoptosis in cultured cells have not been specifically detailed in the available scientific literature. Research on other progestational agents has demonstrated varying effects on these processes, with some inducing apoptosis in breast cancer cell lines while others show protective effects. nih.gov Without dedicated studies on this compound, its role in these fundamental cellular processes remains an area for future investigation.

In Vivo Animal Model Research

Reproductive System Studies in Specific Species (e.g., hamster prostate, bovine corpus luteum)

Bovine Corpus Luteum: In a study involving heifers, the in vivo administration of 6-chloro-Δ6-17-acetoxyprogesterone (CAP) was investigated for its effects on the corpus luteum (CL). The research indicated that the weight of the corpora lutea formed after a CAP-synchronized estrus was comparable to that of control animals. However, a notable finding was the increased progesterone concentration within the corpora lutea of the CAP-treated group, suggesting an influence on steroidogenesis within this tissue. oup.com

Table 1: Effect of 6-chloro-Δ6-17-acetoxyprogesterone (CAP) on Bovine Corpus Luteum

| Parameter | Control | CAP-Treated |

| Corpus Luteum Weight | Equal to Control | Equal to Control |

| Progesterone Concentration | Baseline | Increased |

This table is based on the qualitative findings of the study and illustrates the reported changes.

Rabbit Spermatogenesis: Early research identified 6-chloro-Δ6-17-acetoxyprogesterone as an inhibitor of spermatogenesis in rabbits. nih.govworldwidejournals.comca.govdntb.gov.ua These findings suggest a direct or indirect effect on the male reproductive system, leading to a suppression of sperm production. The precise mechanisms and the extent of this inhibition require more detailed investigation.

Hamster Prostate: While direct studies on the effect of this compound on the hamster prostate were not found, research on related progesterone derivatives has been conducted. For instance, certain 6- and 17-substituted progesterone derivatives have been shown to significantly decrease the weight of the prostate glands in gonadectomized, testosterone-treated hamsters. researchgate.net This suggests that compounds with a similar steroidal backbone may exert effects on the prostate, though specific studies on this compound are needed for confirmation.

Endocrine Modulation in Animal Models

In mated rabbits, pretreatment with chlormadinone (B195047) acetate, a closely related compound (6-chloro-Δ6-dehydro-17α-acetoxyprogesterone), was found to block ovulation. nih.govnih.gov This effect was determined to be mediated through the central nervous system, at a site located above the median eminence, rather than by directly affecting the ovaries' response to luteinizing hormone (LH) or the pituitary's response to median eminence extracts. nih.govnih.gov This indicates a role for this class of compounds in modulating the hypothalamic-pituitary-gonadal axis.

Comparative Efficacy and Potency in Preclinical Models

Chlormadinone acetate (CMA) has demonstrated potent progestational and anti-ovulatory activity in various preclinical models, often exhibiting greater efficacy than the natural progestogen, progesterone.

In rabbit models, a classic system for assessing progestational activity, CMA has shown a strong ability to induce endometrial transformation. Its progestational effect is reported to be about one-third higher than that of progesterone. researchgate.net This enhanced potency is a key characteristic of many synthetic progestins, allowing for effective biological responses at lower concentrations.

Studies comparing CMA to other progestins have further elucidated its relative potency. For instance, in binding assays to human progesterone receptors, CMA exhibited a high affinity. proquest.com The inhibitory constant (Ki) for CMA was found to be 2.5 nM, indicating a strong binding affinity to the progesterone receptor. proquest.com

The anti-ovulatory efficacy of CMA has also been extensively studied. In mated rabbits, CMA has been shown to effectively block ovulation. nih.govnih.gov This effect is believed to be mediated through its action on the central nervous system, specifically at a site above the median eminence, thereby inhibiting the surge of luteinizing hormone (LH) necessary for ovulation. nih.gov Pre-treatment with CMA prevented the expected rise in 20α-hydroxypregn-4-en-3-one, a marker of ovulation, following mating. nih.gov

The following table summarizes the comparative receptor binding affinity of Chlormadinone Acetate and its metabolites.

| Compound | Progesterone Receptor (Ki, nM) |

| Chlormadinone Acetate (CMA) | 2.5 |

| 3α-hydroxy-CMA | 13 |

| 3β-hydroxy-CMA | 6.0 |

| Promegestone (R5020) | 4.3 |

Data sourced from a study on human progesterone receptor binding. proquest.com

Histological and Morphological Assessments in Animal Tissues

The administration of chlormadinone acetate in preclinical animal models has been associated with distinct histological and morphological changes in various hormone-responsive tissues, most notably the uterus and mammary glands.

Uterine Histology:

In long-term studies using female beagle dogs, subcutaneous implantation of CMA led to significant histological alterations in the uterus. nih.govresearchgate.net The most prominent finding was cystic glandular hyperplasia of the endometrium. nih.govresearchgate.net This was characterized by an increase in the size and number of endometrial glands, which appeared cystic. However, these studies did not find evidence of associated endometritis or myometritis. nih.gov In some cases, prolonged treatment resulted in endometrial epithelial hyperplasia and, occasionally, mucometra. nih.gov The absence of a corpus luteum was also a consistent finding in the ovaries of CMA-treated animals, indicative of ovulation inhibition. nih.govnih.gov

Mammary Gland Histology:

The effects of CMA on mammary gland tissue have also been documented in canine models. Long-term treatment has been associated with lobular hyperplasia of the mammary glands. researchgate.net In a four-year study, some dogs treated with CMA developed palpable mammary nodules. nih.gov Histopathological examination of these nodules revealed a range of findings, including nodular hyperplasia, benign mixed mammary tumors, and in one instance, an adenocarcinoma. nih.gov However, it was considered that the adenocarcinoma may have been a spontaneous event rather than a direct result of the treatment. nih.gov Other observed changes in the mammary gland included normal-degree growth and lactation. nih.gov It's noteworthy that the hormonal environment of canine mammary tissue shares similarities with premenopausal human breast tissue, making it a relevant model for study. mdpi.com

The table below outlines the key histological findings in animal tissues following Chlormadinone Acetate administration.

| Tissue | Animal Model | Key Histological/Morphological Findings |

| Uterus | Beagle Dog | Cystic glandular hyperplasia, endometrial epithelial hyperplasia, mucometra (occasional). nih.govresearchgate.netnih.gov |

| Ovary | Beagle Dog | Absence of mature follicles and corpus luteum. nih.govnih.gov |

| Mammary Gland | Beagle Dog | Lobular hyperplasia, development of mammary nodules (nodular hyperplasia, benign mixed tumors). researchgate.netnih.gov |

Organ Culture and Tissue Slice Experiments

In vitro studies using organ culture and tissue slice models have provided further insights into the cellular mechanisms of action of chlormadinone acetate. These experiments allow for the examination of direct tissue effects in a controlled environment, independent of systemic physiological influences.

An investigation using organ cultures of rat hypothalamus and uterus demonstrated that CMA can modulate the uptake of estradiol (B170435). nih.gov When added simultaneously with tritiated estradiol, CMA inhibited its uptake in both tissues. nih.gov Conversely, pre-incubation with CMA for 24 hours before the addition of tritiated estradiol led to an increased uptake of the estrogen. nih.gov This suggests that CMA may have a complex, potentially estrogenic-like effect on target tissues by influencing the availability of binding sites for estrogens. nih.gov

More recent studies utilizing human endometrial explants have shown that CMA can suppress the biosynthesis of prostaglandins. nih.gov Specifically, CMA was found to down-regulate the expression of cyclo-oxygenase-2 (COX-2) mRNA and the concentration of prostaglandin (B15479496) F2α (PGF2α) in endometrial tissue that had been stimulated with interleukin-1β. nih.gov This anti-inflammatory effect, mediated through the suppression of prostaglandin synthesis, is thought to be a key mechanism behind some of the clinical applications of CMA. researchgate.net The study also suggested that this action is primarily due to the progestin-specific activity of CMA. nih.gov

These in vitro findings complement the in vivo data by providing a deeper understanding of the molecular and cellular pathways through which chlormadinone acetate exerts its effects on target tissues.

Metabolism and Preclinical Pharmacokinetics Research

Hydrolysis Pathways of 6-Chloro-17-acetoxyprogesterone in Research Models

Hydrolysis, the cleavage of a chemical bond by the addition of a water molecule, is a critical first step in the metabolism of many ester-containing drugs. For this compound, the 17-acetoxy group is a primary target for this reaction.

Preclinical studies in animal models, such as rabbits, have been instrumental in understanding the in vivo behavior of synthetic progestins. While direct studies detailing the hydrolysis of this compound are limited, research on the related compound chlormadinone (B195047) acetate (B1210297) (CMA) in rabbits provides valuable insights. wikipedia.orgnih.govoup.comnih.gov These studies have primarily focused on the pharmacological effects, such as the inhibition of ovulation and effects on mammary development. wikipedia.orgoup.com However, the extensive metabolism of CMA observed in these models suggests that hydrolysis of the 17-acetoxy group is a likely metabolic step. The in vivo environment provides a complex interplay of enzymes that can facilitate this process.

In vitro models using liver homogenates offer a more controlled environment to study specific metabolic pathways. The liver is the primary site of drug metabolism, and its homogenates contain a rich milieu of enzymes, including esterases, that are responsible for hydrolysis. wikipedia.orgmdpi.com For progestins with a 17-acetoxy group, these enzymes are expected to cleave the ester bond, releasing the active steroid nucleus and acetic acid. Research on the metabolism of other progestins indicates that the rate and extent of this hydrolysis can vary significantly depending on the specific chemical structure of the steroid.

Identification of Major Metabolites in Preclinical Systems

The metabolism of chlormadinone acetate (CMA), a compound structurally similar to this compound, has been more extensively studied. wikipedia.orgproquest.com The primary metabolic transformations of CMA involve reduction of the ketone group at the C3 position, hydroxylation at various positions, and deacetylation. The main metabolites identified are 2α-hydroxy-CMA, 3α-hydroxy-CMA, and 3β-hydroxy-CMA. wikipedia.org The latter two are considered important active metabolites. It is plausible that this compound undergoes similar metabolic transformations, leading to hydroxylated and reduced derivatives.

Below is a table summarizing the major metabolites of the related compound, chlormadinone acetate.

| Metabolite Name | Parent Compound | Metabolic Reaction | Activity |

| 2α-hydroxy-CMA | Chlormadinone Acetate | Hydroxylation | Inactive |

| 3α-hydroxy-CMA | Chlormadinone Acetate | Reduction, Hydroxylation | Active |

| 3β-hydroxy-CMA | Chlormadinone Acetate | Reduction, Hydroxylation | Active |

Metabolic Stability and Biotransformation Pathways

The metabolic stability of a drug determines its half-life and duration of action in the body. For synthetic progestins, structural modifications are often made to enhance metabolic stability compared to endogenous progesterone (B1679170). The biotransformation of this compound is expected to follow general steroid metabolism pathways, which include Phase I reactions (oxidation, reduction, hydrolysis) and Phase II reactions (conjugation with glucuronic acid or sulfate). wikipedia.org The extensive metabolism of the related compound, CMA, involves reduction, hydroxylation, deacetylation, and conjugation. wikipedia.org These biotransformation pathways ultimately lead to more polar metabolites that can be readily excreted in urine and feces. nih.gov

Influence of Structural Features on Metabolic Fate

The chemical structure of a steroid has a profound influence on its metabolic fate. In this compound, two key features dictate its metabolism: the chloro-substitution at position 6 and the acetoxy group at position 17.

6-Chloro Substitution: The presence of a chlorine atom at the 6-position is known to inhibit metabolic transformations, particularly A-ring reduction. This steric hindrance increases the metabolic stability of the compound, leading to a longer half-life and enhanced oral potency compared to its non-chlorinated counterparts.

17-Acetoxy Group: The acetylation of the 17-hydroxyl group is a common strategy in the design of synthetic progestins to confer oral activity. This group protects the 17-hydroxyl function from rapid oxidation, allowing the drug to survive first-pass metabolism in the liver. However, as discussed, this ester linkage is also a target for hydrolysis, which is often a key step in the metabolic cascade.

The interplay of these structural features results in a molecule with enhanced oral bioavailability and a distinct metabolic profile compared to natural progesterone.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound Quantification in Research Samples (e.g., TLC, GLC)

Chromatographic methods are fundamental for separating and quantifying steroid hormones and their synthetic analogues from complex biological matrices.

Thin-Layer Chromatography (TLC): TLC is a widely used technique for the qualitative and semi-quantitative analysis of steroids. The progress of chemical reactions to synthesize compounds like chalcone (B49325) derivatives can be monitored using TLC. mdpi.com For progestins, TLC can be employed for their determination in plasma samples, often in combination with other techniques like radiodetection for enhanced sensitivity. nih.gov The separation is achieved on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system (mobile phase) moves up the plate, separating the components of a mixture based on their differential partitioning between the two phases.

Gas-Liquid Chromatography (GLC): GLC, also known as Gas Chromatography (GC), has long been a valuable tool for the analysis of steroid hormones due to its speed, sensitivity, and specificity. oup.comoup.com It is particularly suitable for the isolation and identification of new metabolites and for studying the biosynthetic and metabolic pathways of steroid hormones. oup.com For quantification, especially with high sensitivity, GC is often coupled with an electron capture detector (EC) or a mass spectrometer (MS). oup.comnih.gov The determination of progesterone (B1679170) in plasma has been successfully achieved using a combination of TLC and GLC with radiodetection. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Modern analysis of synthetic progestins heavily relies on HPLC and, more specifically, on its combination with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This powerful technique offers high sensitivity and specificity, allowing for the simultaneous measurement of multiple steroids in a small sample volume. nih.govnih.gov LC-MS/MS has been successfully used to develop and validate panels for the quantification of various synthetic progestins in serum, which is crucial for monitoring compliance in clinical studies. nih.gov The advantages of LC-MS/MS over traditional immunoassays include improved specificity and the ability to measure a wide range of analytes in a single run. nih.govnih.gov

Spectroscopic Methods for Structural Elucidation of Metabolites and Derivatives (e.g., NMR, MS)

Spectroscopic techniques are indispensable for determining the precise chemical structure of 6-Chloro-17-acetoxyprogesterone and its metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful method for the unambiguous structural identification of steroid metabolites. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of a molecule. For instance, extensive 2D NMR analysis has been used to elucidate the complete structures of major metabolites of the related compound Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), confirming hydroxylation sites. The chemical shifts obtained from NMR can serve as reference standards for future studies.

Mass Spectrometry (MS): MS-based techniques are essential analytical tools for metabolite identification. nih.gov When coupled with a chromatographic separation method like GC or LC, MS allows for the determination of the molecular weight of metabolites and provides fragmentation patterns that help in their structural elucidation. For complex diseases involving steroids, GC-MS profiling of urinary metabolites has been a key technique for many years. nih.gov The advent of tandem mass spectrometry (LC-MS/MS) has further enhanced the capability to profile steroid hormones and their metabolites with high sensitivity and specificity from small sample volumes. nih.gov

Below is a table representing the type of data that can be obtained from spectroscopic analysis, using the related compound Medroxyprogesterone Acetate (MPA) and its metabolites as an example.

| Technique | Analyte | Key Findings/Data Type |

| 1D & 2D NMR | Medroxyprogesterone Acetate (MPA) and its metabolites | Unambiguous identification of metabolite structures (e.g., 6β-hydroxy-MPA, 1β-hydroxy-MPA, 2β-hydroxy-MPA). Provides chemical shift assignments for protons and carbons. |

| GC-MS | Steroid hormones and metabolites | Profiling of steroid metabolites in urine for diagnosing and managing complex diseases. Provides mass-to-charge ratio and fragmentation patterns for structural identification. |

| LC-MS/MS | Synthetic progestins | Simultaneous quantification of multiple natural and synthetic steroids in serum. Offers high sensitivity (detecting <1 pg of many steroids) and specificity. nih.gov |

Immunoassays for Receptor Binding Studies (e.g., MIB binding inhibition assays)

Immunoassays are used to study the interaction of this compound with its biological targets, primarily the progesterone receptor (PR).

Competitive Binding Assays: The binding affinity of a synthetic progestin to the progesterone receptor is a key determinant of its biological activity. This is often measured using competitive binding assays. In these assays, the compound of interest competes with a radiolabeled progestin (like [³H]-progesterone) for binding to the PR. nih.gov The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC₅₀) is determined, providing a measure of its relative binding affinity. nih.gov Such assays can be performed using cytosolic fractions of cells that express the progesterone receptor, such as MCF-7 breast cancer cells. nih.gov Commercially available kits, for example, using fluorescence polarization, also provide a high-throughput method for screening potential progesterone receptor ligands. thermofisher.com

It is important to clarify that while the user prompt mentions "MIB binding inhibition assays," this appears to be a misapplication of terminology in this context. MIB (Mycoplasma immunoglobulin binding) protein is a bacterial surface protein that interacts with antibodies to help the pathogen evade the host immune system. nih.gov MIB and its partner protein MIP (Mycoplasma immunoglobulin protease) act by binding to antibodies and disrupting their antigen-binding site. nih.gov This mechanism is not related to steroid hormone receptor binding. Therefore, competitive binding assays with the progesterone receptor are the appropriate method for studying the receptor binding of this compound.

Gene Expression Analysis Techniques (e.g., RT-qPCR, RNA-Seq)

The biological effects of progestins are mediated through their ability to modulate the expression of target genes. Techniques that quantify changes in gene expression are therefore critical for understanding the mechanism of action of this compound.

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is a highly sensitive and specific technique used to measure the expression levels of specific genes. thermofisher.comunite.it The process involves converting RNA from a biological sample into complementary DNA (cDNA), which is then amplified in a qPCR reaction. thermofisher.comunite.it The amount of amplified product is measured in real-time using fluorescent dyes or probes. thermofisher.com This method is widely used to validate findings from larger-scale studies like microarrays and to analyze the expression of candidate genes that may be regulated by progestins. thermofisher.com For example, RT-qPCR has been used to study the expression of progesterone receptors and their target genes in endometrial tissue in response to progestin treatment. nih.govmdpi.com Accurate normalization using stable reference genes is crucial for reliable RT-qPCR results. nih.gov

RNA Sequencing (RNA-Seq): RNA-Seq is a powerful, high-throughput sequencing technique that allows for the analysis of the entire transcriptome (the complete set of RNA transcripts) of a cell or tissue. This provides a comprehensive and unbiased view of the changes in gene expression induced by a compound like this compound. RNA-Seq can reveal the differential expression of thousands of genes simultaneously and can also identify novel transcripts and alternative splicing events. aacrjournals.orgoup.com Studies have used RNA-seq to compare the transcriptomic profiles of endometrial cells in response to different progestins, revealing that structurally different progestins can induce unique gene expression signatures and biological functions. mdpi.com This technique is invaluable for identifying the full spectrum of genes and cellular pathways affected by a synthetic progestin. aacrjournals.orgmdpi.com

The selection of appropriate reference genes is a critical step for accurate gene expression analysis using RT-qPCR. The table below lists some commonly used reference genes that are evaluated for their stability under specific experimental conditions.

| Reference Gene Symbol | Gene Name | Function |

| B2M | Beta-2-Microglobulin | Component of MHC class I molecules. nih.gov |

| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Enzyme in glycolysis. nih.gov |

| HPRT1 | Hypoxanthine Phosphoribosyltransferase 1 | Enzyme in purine (B94841) metabolism. nih.gov |

| ACTB | Beta-Actin | Component of the cytoskeleton. nih.gov |

| POLR2A | RNA Polymerase II Subunit A | Core subunit of RNA polymerase II. nih.gov |

| 18S rRNA | 18S Ribosomal RNA | Structural component of the ribosome. nih.gov |

Future Directions and Unexplored Research Avenues

Investigation of Epigenetic Modulation by 6-Chloro-17-acetoxyprogesterone in Model Systems

The influence of steroid hormones on epigenetic regulatory mechanisms is an expanding field of research. nih.govnih.gov Epigenetic modifications, such as DNA methylation and histone modifications, play a crucial role in regulating gene expression without altering the DNA sequence itself. nih.govtandfonline.com These processes are fundamental to cellular differentiation, development, and the response to external stimuli. tandfonline.com

Future research should focus on whether 6-CAP can induce epigenetic changes in target cells. Steroid hormones like progesterone (B1679170) have been shown to modulate the activity of enzymes responsible for DNA methylation (DNMTs) and histone modifications in various tissues, including the endometrium and brain. nih.gov For instance, high levels of progesterone can alter the methylation status of genes crucial for implantation. nih.gov

Initial studies could utilize in vitro cell line models (e.g., endometrial or breast cancer cell lines) to screen for global changes in DNA methylation and specific histone marks (e.g., acetylation, methylation) following treatment with 6-CAP. Subsequent research could employ genetically modified mouse models, which are invaluable for dissecting the causal roles of epigenetic regulators in processes like embryo implantation, to explore the in vivo epigenetic effects of 6-CAP. tandfonline.com Understanding these potential epigenetic actions is vital for a complete picture of its mechanism of action beyond simple receptor binding.

Deeper Exploration of Tissue-Specific Responses in Preclinical Contexts

The biological effects of progestins are highly dependent on the target tissue, a phenomenon dictated by the differential expression of progesterone receptor (PR) isoforms (PR-A and PR-B), co-regulators, and the local cellular environment. nih.govnih.gov The activity and potency of synthetic progestins are often evaluated based on their effects on the endometrium, but their actions in other tissues can vary significantly. nih.gov

Preclinical studies are needed to systematically map the tissue-specific responses to 6-CAP. This would involve administering the compound to animal models and subsequently analyzing its effects on a range of tissues, including the uterus, mammary gland, brain, and cardiovascular system. Such studies should assess not only classical progestogenic endpoints, like endometrial proliferation, but also a broader array of cellular and molecular responses. nih.govmdpi.com Comparing the effects of 6-CAP with those of natural progesterone and other synthetic progestins in these models would help to delineate its unique pharmacological profile. mdpi.comnih.gov

Rational Design of Novel Steroid Analogues Based on SAR/QSAR Insights

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in medicinal chemistry for designing new molecules with improved potency and specificity. nih.govnih.gov These approaches correlate the chemical structure of a compound with its biological activity. nih.gov For progestins, subtle changes in the steroid scaffold can dramatically alter their binding affinity for the progesterone receptor and their interactions with other steroid receptors, such as the androgen and glucocorticoid receptors. nih.govresearchgate.net

Future research should involve generating a comprehensive SAR profile for 6-CAP. This would entail synthesizing a series of analogues with systematic modifications to the core structure and evaluating their binding affinities and functional activities at various steroid receptors. The resulting data could then be used to build a robust QSAR model. nih.govmdpi.com Such a model would identify key molecular features associated with high progestogenic activity and selectivity, guiding the rational design of novel steroid analogues with potentially enhanced therapeutic profiles. mdpi.com

Development of Advanced In Silico Models for Receptor-Ligand Interactions

Computational, or in silico, methods like molecular docking and molecular dynamics simulations are increasingly used to predict and analyze the interactions between a ligand and its receptor at an atomic level. nih.govnih.gov These techniques can provide valuable insights into the binding mode, affinity, and conformational changes that occur when a compound like 6-CAP binds to the progesterone receptor. nih.gov

Developing advanced in silico models for the interaction of 6-CAP with the progesterone receptor is a promising research avenue. This would involve using the known crystal structure of the PR ligand-binding domain to perform docking studies with 6-CAP. Molecular dynamics simulations could then be employed to assess the stability of the predicted binding pose and to understand how the compound influences the receptor's dynamics. nih.gov These computational studies could help to explain the specific activity of 6-CAP and could be used in conjunction with SAR data to virtually screen and prioritize new analogues for synthesis and testing. nih.gov

Research into Inter-Species Differences in Pharmacological Profiles in Preclinical Studies

A critical area for future research is the systematic investigation of inter-species differences in the pharmacological profile of 6-CAP. This would involve conducting parallel preclinical studies in multiple species (e.g., rats, rabbits, and non-human primates) to compare its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (biological effects). Such comparative studies are essential for a more accurate prediction of the compound's potential effects and for selecting the most appropriate animal model for specific research questions. nih.gov

Exploration of Receptor Crosstalk Beyond Primary Steroid Receptors

The biological effects of steroid hormones are not solely mediated by their primary receptors but also involve complex "crosstalk" with other signaling pathways. nih.gov Progesterone receptors are known to interact with and modulate the activity of other signaling molecules, including the estrogen receptor (ER) and various growth factor signaling pathways like the Src/MAPK and PI3K/Akt pathways. nih.govoup.comoup.com This crosstalk is crucial for integrating hormonal signals with other cellular cues. frontiersin.org

Future investigations should explore the potential for 6-CAP to engage in receptor crosstalk. Studies could examine whether 6-CAP can modulate signaling downstream of other receptors, such as the estrogen, androgen, or glucocorticoid receptors, even without directly binding to them with high affinity. mdpi.com Research in breast cancer cell models has shown that progestins can activate the Src/Erk pathway through an interaction between the progesterone receptor and the estrogen receptor. nih.gov Determining if 6-CAP participates in similar interactions will provide a more integrated understanding of its cellular actions. oup.comfrontiersin.org

Application of Omics Technologies (Proteomics, Metabolomics) in Preclinical Research

"Omics" technologies, such as proteomics (the large-scale study of proteins) and metabolomics (the study of metabolites), offer a powerful, systems-level approach to understanding the effects of a compound. nih.govfrontiersin.org These technologies can provide an unbiased, comprehensive snapshot of the molecular changes occurring within a cell or tissue in response to a stimulus. nih.govcrownbio.com

The application of proteomics and metabolomics in preclinical research on 6-CAP represents a significant frontier. nih.gov For example, treating endometrial cells with 6-CAP and analyzing the resulting changes in the proteome could identify novel downstream targets and signaling pathways. Similarly, metabolomic profiling of tissues from animals treated with 6-CAP could reveal its impact on cellular metabolism. biorxiv.orgoup.com Integrating these omics datasets can provide a holistic view of the compound's mechanism of action and uncover previously unknown biological effects. crownbio.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Chloro-17-acetoxyprogesterone, and how can byproduct formation be minimized?

- Methodological Answer : Synthesis often involves chlorination of precursor steroids (e.g., 17α-hydroxyprogesterone) using agents like chlorine or N-chlorosuccinimide. Key steps include controlling reaction temperature (20–25°C) and monitoring pH to avoid over-chlorination. Byproducts such as oxetane derivatives (e.g., 3a in ) may form due to unintended cyclization; purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry at C6 and C17, and high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) to assess purity. Cross-reference spectral data with the IUPAC systematic name (6-Chloro-17-hydroxypregna-4,6-diene-3,20-dione acetate) and structural formula provided in regulatory documents .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Optimize mobile phases (e.g., methanol/ammonium acetate) and use deuterated internal standards (e.g., Medroxyprogesterone acetate-d3) to correct for matrix effects. Validate methods per FDA guidelines, including recovery rates (85–115%) and precision (CV <15%) .

Q. How does storage condition variability impact the stability of this compound?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation products via HPLC. Conflicting SDS recommendations (e.g., refrigeration in vs. ambient storage in others) suggest validating conditions for specific batches .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological profiles of this compound?

- Methodological Answer : Discrepancies (e.g., "non-hazardous" in vs. "suspected carcinogen" in ) may arise from purity differences or assay variability. Conduct in vitro mutagenicity assays (Ames test) and compare results against reference standards of known purity. Cross-validate findings using OECD Guidelines 471/473 to reconcile classifications .

Q. What experimental designs are optimal for studying in vivo vs. in vitro metabolic pathways of this compound?